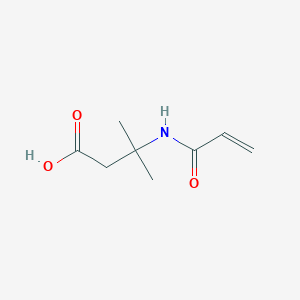

3-Acrylamido-3-methylbutyric acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 288648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-3-(prop-2-enoylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-4-6(10)9-8(2,3)5-7(11)12/h4H,1,5H2,2-3H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQMWEWYWXJOAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00314795 | |

| Record name | 3-(Acryloylamino)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38486-53-2 | |

| Record name | 3-Methyl-3-[(1-oxo-2-propen-1-yl)amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38486-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 288648 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038486532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38486-53-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Acryloylamino)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Acrylamido-3-methylbutyric Acid

This technical guide provides a detailed overview of the primary synthetic routes for 3-Acrylamido-3-methylbutyric acid (AMBA), a versatile monomer used in the development of functional polymers. The information is intended for researchers, scientists, and professionals in the field of drug development and material science. This document outlines the core chemical principles, experimental methodologies, and available quantitative data associated with the synthesis of this compound.

Core Synthesis Methodologies

The synthesis of this compound can be primarily achieved through two effective methods: the Ritter reaction and the acylation of a precursor amino acid.

Ritter Reaction Approach

The Ritter reaction is a well-established method for the synthesis of N-substituted amides.[1] In the context of AMBA synthesis, this reaction involves the addition of a nitrile to a carbocation generated from an alkene in the presence of a strong acid.[1] The key starting material for this route is 3,3-dimethylacrylic acid.[1]

The reaction is initiated by the protonation of the carbon-carbon double bond of 3,3-dimethylacrylic acid by a strong acid, such as concentrated sulfuric acid, to form a stable tertiary carbocation.[1] This carbocation is then attacked by the nitrogen atom of a nitrile (like acrylonitrile), leading to the formation of a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the final product, this compound.

Experimental Workflow: Ritter Reaction

Acylation of 3-amino-3-methylbutyric acid

A more direct approach to the synthesis of AMBA involves the acylation of the corresponding amino acid, 3-amino-3-methylbutyric acid.[1] This method relies on the formation of an amide bond between the amino group of the precursor and an acryloyl group.

The process typically involves the deprotonation of the amino group of 3-amino-3-methylbutyric acid with a base to enhance its nucleophilicity.[1] The resulting nucleophile then attacks the electrophilic carbonyl carbon of acryloyl chloride.[1] This is followed by the elimination of a chloride ion from the tetrahedral intermediate to yield this compound.[1]

Experimental Workflow: Acylation

Experimental Protocols

Generalized Protocol 1: Ritter Reaction

-

Reaction Setup: In a reaction vessel equipped with a stirrer and cooling system, dissolve 3,3-dimethylacrylic acid in an excess of acrylonitrile.

-

Acid Addition: Slowly add concentrated sulfuric acid to the mixture while maintaining a low temperature to control the exothermic reaction.

-

Reaction: Allow the reaction to proceed at a controlled temperature until completion. The progress can be monitored by techniques such as thin-layer chromatography.

-

Work-up: Carefully quench the reaction by pouring the mixture over ice.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent.

Generalized Protocol 2: Acylation of 3-amino-3-methylbutyric acid

-

Dissolution and Cooling: Dissolve 3-amino-3-methylbutyric acid in an aqueous solution of a base, such as sodium hydroxide, and cool the mixture to 0-5°C.

-

Acryloyl Chloride Addition: Slowly add acryloyl chloride to the cooled solution while vigorously stirring. It is crucial to maintain the temperature below 15°C to minimize the hydrolysis of acryloyl chloride.

-

Reaction: Continue stirring the reaction mixture for a period of 0.5 to 2 hours after the addition is complete.

-

Acidification: Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

Isolation and Purification: Isolate the solid product by filtration, wash with cold water, and purify by recrystallization.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its precursors. It is important to note that yield data for the specific synthesis of AMBA is not well-documented in the provided search results; however, data for related compounds and general properties are included for reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₃NO₃ | [1][2] |

| Molecular Weight | 171.19 g/mol | [1][2] |

| Purity | 95% (Commercially available) | |

| Boiling Point | 382.9°C at 760 mmHg | [] |

| Density | 1.095 g/cm³ | [] |

Table 2: Properties of Key Precursors

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| 3,3-Dimethylacrylic acid | C₅H₈O₂ | 100.12 | Starting material for Ritter reaction |

| Acrylonitrile | C₃H₃N | 53.06 | Nitrile source for Ritter reaction |

| 3-amino-3-methylbutanoic acid | C₅H₁₁NO₂ | 117.15 | Starting material for acylation |

| Acryloyl chloride | C₃H₃ClO | 90.51 | Acylating agent |

Table 3: Exemplary Reaction Yields for Related Syntheses

| Reaction Type | Product | Yield | Reference |

| Acylation | N-acryloylethylalanine | 73% | [4] |

| Oxidation | 3,3-Dimethylacrylic acid | 49-53% | [5] |

Note: The yield for N-acryloylethylalanine is provided as an example of a similar acylation reaction and may not be representative of the yield for this compound.

Concluding Remarks

The synthesis of this compound is achievable through robust chemical methods, primarily the Ritter reaction and direct acylation. While this guide provides a comprehensive overview of these methodologies based on available chemical principles, researchers are encouraged to consult specialized chemical literature and perform appropriate optimizations for their specific experimental conditions. The data and protocols presented herein serve as a foundational resource for the synthesis of this important functional monomer.

References

Technical Guide: Physicochemical Properties of 3-Acrylamido-3-methylbutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acrylamido-3-methylbutyric acid, also known as 3-methyl-3-(prop-2-enoylamino)butanoic acid, is a functionalized vinyl monomer. Its chemical structure incorporates a reactive acrylamido group, a carboxylic acid moiety, and a tertiary butyl group. This unique combination of functional groups makes it a subject of interest for the development of "smart" or functional polymers that can respond to external stimuli such as pH. This document provides a summary of its known physicochemical properties, based on available data.

Physicochemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that most of the available data is based on computational predictions rather than experimental measurements.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₃ | [1][] |

| Molecular Weight | 171.19 g/mol | [1][] |

| Boiling Point (Predicted) | 382.9 °C at 760 mmHg | [] |

| Density (Predicted) | 1.095 g/cm³ | [] |

| pKa (Predicted) | 4.30 ± 0.10 | ChemicalBook |

| XLogP3 (Calculated) | 0.2 | [1] |

| Melting Point | Not available | |

| Solubility | Data not available |

Synthesis

The primary method for the synthesis of this compound is the Ritter reaction.[3] This reaction involves the addition of a nitrile to a carbocation, which is typically generated from an alkene in the presence of a strong acid.[3]

A plausible synthetic route is a two-step process:

-

Formation of 3-Amino-3-methylbutyric acid: This intermediate is synthesized via a Ritter reaction between 3,3-dimethylacrylic acid and a nitrile source in the presence of a strong acid.

-

Acylation: The resulting 3-amino-3-methylbutyric acid is then acylated using acryloyl chloride in the presence of a base to yield the final product, this compound.[3]

Experimental Protocols

General Ritter Reaction Protocol (Illustrative)

-

Carbocation Formation: The alkene (3,3-dimethylacrylic acid) is dissolved in a suitable solvent and a strong acid (e.g., sulfuric acid) is added slowly at a controlled temperature to generate the carbocation.

-

Nitrile Addition: The nitrile is then added to the reaction mixture.

-

Hydrolysis: After the reaction is complete, the mixture is carefully quenched with water or an aqueous base to hydrolyze the intermediate and form the amide.

-

Purification: The crude product can be purified by methods such as recrystallization.[3] The choice of solvent for recrystallization would depend on the solubility profile of the compound.

Note: This is a generalized protocol and the specific reaction conditions (e.g., temperature, reaction time, stoichiometry, and purification method) would need to be optimized for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the specific biological activities or signaling pathways associated with this compound. N-acyl amino acids, a broader class of molecules to which this compound belongs, are known to be involved in various biological processes as signaling molecules.[4] However, the specific roles of this compound remain to be elucidated.

Visualizations

Synthesis Workflow

The following diagram illustrates the general two-step synthesis process for this compound.

Caption: General Synthesis Workflow

Signaling Pathway

As of the date of this document, no specific signaling pathways involving this compound have been reported in the scientific literature. Therefore, a diagram for this requirement cannot be provided.

References

3-Acrylamido-3-methylbutyric acid CAS number and identifiers

An In-depth Technical Guide to 3-Acrylamido-3-methylbutyric Acid

This technical guide provides a comprehensive overview of this compound, a functionalized vinyl monomer. It is intended for researchers, scientists, and professionals in drug development and material science. This document details the compound's identifiers, chemical and physical properties, synthesis protocols, and potential applications.

Chemical Identifiers and Properties

This compound is a compound with the chemical formula C8H13NO3.[1] It combines a reactive acrylamido group with a carboxylic acid moiety, making it a versatile monomer for polymer synthesis.[1]

Table 1: Compound Identifiers

| Identifier | Value |

| CAS Number | 38486-53-2[1][][3][4] |

| IUPAC Name | 3-methyl-3-(prop-2-enoylamino)butanoic acid[][4] |

| Molecular Formula | C8H13NO3[1][][4] |

| InChI Key | XOQMWEWYWXJOAN-UHFFFAOYSA-N[1][][4] |

| SMILES | CC(C)(CC(=O)O)NC(=O)C=C[][4] |

| Synonyms | 3-Acrylamido-3-methylbutanoic acid, Nsc288648[][4][5] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 171.19 g/mol [1][][4] |

| Boiling Point | 382.9°C at 760 mmHg (Predicted)[][3] |

| Density | 1.095 g/cm³ (Predicted)[][3] |

| Form | Powder[3] |

| Storage Temperature | 2-8°C[3] |

| pKa | 4.30 (Predicted)[3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods. The Ritter reaction is a prominent and direct route. An alternative method involves the acylation of 3-amino-3-methylbutyric acid.

Experimental Protocol 1: Synthesis via Ritter Reaction

The Ritter reaction is an effective method for preparing N-substituted amides from a nitrile and a carbocation source.[1]

Objective: To synthesize this compound from 3,3-dimethylacrylic acid and acrylonitrile.

Materials:

-

3,3-Dimethylacrylic Acid (senecioic acid)[1]

-

Acrylonitrile[1]

-

Concentrated Sulfuric Acid (or a Lewis acid like iron(III) nitrate nonahydrate)[1]

-

Appropriate solvent

-

Ice bath

-

Neutralizing base

Methodology:

-

Carbocation Formation: The reaction is initiated by the protonation of the carbon-carbon double bond of 3,3-dimethylacrylic acid in the presence of a strong acid (e.g., concentrated sulfuric acid).[1] This is typically performed at a reduced temperature in an ice bath to control the reaction rate.

-

Nitrile Addition: Acrylonitrile, serving as the nitrile source, is added to the solution. The nitrogen atom of the nitrile acts as a nucleophile, attacking the tertiary carbocation.[1]

-

Hydrolysis: The intermediate nitrilium ion is subsequently hydrolyzed by the addition of water to form the final amide product, this compound.

-

Neutralization and Isolation: The reaction mixture is carefully neutralized with a base to quench the acid. The final product is then isolated through standard purification techniques such as extraction, crystallization, or chromatography.

References

Solubility Profile of 3-Acrylamido-3-methylbutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Acrylamido-3-methylbutyric acid (AMBA). Due to the limited availability of direct quantitative solubility data for AMBA, this document synthesizes information from structurally similar compounds to predict its solubility profile. Furthermore, a detailed experimental protocol for determining the solubility of AMBA is provided, empowering researchers to generate precise data for their specific applications.

Predicted Solubility of this compound (AMBA)

The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from reaction kinetics in chemical synthesis to bioavailability in drug development. This compound possesses both a hydrophilic carboxylic acid group and an acrylamide moiety, along with a moderately hydrophobic tertiary butyl group. This amphiphilic nature suggests a nuanced solubility profile.

Based on the known solubilities of analogous compounds—acrylamide, N-tert-butylacrylamide, and 3-methylbutanoic acid (isovaleric acid)—the following table provides an estimated solubility profile for AMBA in a range of common laboratory solvents. Acrylamide exhibits high solubility in water and is also soluble in several organic solvents[1][2][3][4][5]. N-tert-butylacrylamide shows some solubility in water and organic solvents[6][7][8][9]. 3-methylbutanoic acid is sparingly soluble in water but demonstrates high solubility in most common organic solvents[10][11][12][13].

It is important to note that these are qualitative predictions. The actual quantitative solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.

| Solvent Class | Solvent | Predicted Solubility of AMBA | Rationale |

| Polar Protic | Water | Soluble | The carboxylic acid and acrylamide groups can form hydrogen bonds with water. The tertiary butyl group may slightly reduce solubility compared to smaller analogs. |

| Methanol | Soluble | Similar to water, methanol is a polar protic solvent capable of hydrogen bonding. | |

| Ethanol | Soluble | Expected to be a good solvent due to its ability to engage in hydrogen bonding. | |

| Polar Aprotic | Acetone | Soluble | The polarity of acetone should allow for the dissolution of AMBA. Acrylamide is soluble in acetone[1][5]. |

| Acetonitrile | Moderately Soluble | Expected to be a reasonably good solvent. | |

| Dimethylformamide (DMF) | Soluble | A common polar aprotic solvent for organic acids and amides. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Nonpolar | Hexane | Insoluble | The significant polarity of AMBA makes it unlikely to dissolve in nonpolar aliphatic hydrocarbons. |

| Toluene | Sparingly Soluble to Insoluble | The aromatic nature of toluene may offer some limited interaction, but significant solubility is not expected. | |

| Ester | Ethyl Acetate | Moderately Soluble | Carboxylic acids and amides often show moderate solubility in esters. |

Experimental Protocol for Determining Equilibrium Solubility

The following is a detailed methodology for determining the equilibrium solubility of this compound using the saturation shake-flask method. This method is considered the gold standard for obtaining accurate thermodynamic solubility data[14].

1. Materials and Equipment:

-

This compound (AMBA) solid

-

Selected solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS, or a validated titration method)

2. Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid AMBA to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes). This is a highly effective method for achieving clear separation[14].

-

Filtration: Carefully draw the supernatant using a syringe and pass it through a syringe filter into a clean vial. Ensure the filter material is compatible with the solvent and does not adsorb the solute.

-

-

-

Sample Preparation and Analysis:

-

Carefully pipette a known volume of the clear supernatant into a volumetric flask and dilute with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of AMBA in the diluted sample using a pre-validated analytical method.

-

-

Calculation:

-

Calculate the concentration of AMBA in the original saturated solution by accounting for the dilution factor.

-

The solubility is typically expressed in units of mg/mL or mol/L.

-

3. Data Reporting:

-

Report the mean solubility value and the standard deviation from at least three replicate experiments.

-

Specify the temperature and the exact composition of the solvent used.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Table 4-2, Physical and Chemical Properties of Acrylamide - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Acrylamide - Wikipedia [en.wikipedia.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. N-Tertiary Butyl Acrylamide (TBA) - CAS 107-58-4 | Vinati Organics [vinatiorganics.com]

- 8. N-Tert-butylacrylamide|lookchem [lookchem.com]

- 9. TBAA – Atvantic Finechem Pvt. Ltd. [atvanticfinechem.com]

- 10. 3-Methylbutanoic acid [medbox.iiab.me]

- 11. chembk.com [chembk.com]

- 12. Showing Compound 3-Methylbutanoic acid (FDB001324) - FooDB [foodb.ca]

- 13. Isovaleric Acid | C5H10O2 | CID 10430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Acrylamido-3-methylbutyric Acid: Molecular Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 3-Acrylamido-3-methylbutyric acid (AMBA). AMBA is a functionalized vinyl monomer of significant interest in polymer chemistry, particularly for the development of "smart" or functional polymers. This document outlines its chemical and physical properties, details established synthetic protocols, and describes the key analytical techniques used for its structural elucidation and characterization. All quantitative data is presented in structured tables, and experimental workflows are visualized using logical diagrams to facilitate understanding for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Properties

This compound, with the chemical formula C8H13NO3, is a versatile monomer featuring a reactive acrylamido group, a carboxylic acid moiety, and a tertiary butyl group.[1] This unique combination of functional groups imparts specific properties to the polymers derived from it, influencing factors such as solubility, thermal stability, and chain stiffness.[1] The presence of both hydrogen bond-donating and -accepting groups, along with the ionic carboxylic acid, suggests its utility in applications requiring strong adhesion or interaction with polar surfaces.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 3-methyl-3-(prop-2-enoylamino)butanoic acid | [2] |

| CAS Number | 38486-53-2 | [2] |

| Molecular Formula | C8H13NO3 | [2] |

| Molecular Weight | 171.19 g/mol | [2] |

| Boiling Point | 382.9°C at 760 mmHg | [] |

| Density | 1.095 g/cm³ | [] |

Synthesis of this compound

There are two primary synthetic routes for the preparation of this compound: the Ritter reaction and the acylation of 3-amino-3-methylbutyric acid.

Ritter Reaction

The Ritter reaction is an effective method for synthesizing N-substituted amides and offers a direct route from readily available precursors.[1] The overall workflow for this synthesis is depicted below.

Experimental Protocol:

-

Carbocation Formation: In a reaction vessel, 3,3-dimethylacrylic acid is dissolved in a suitable solvent. A strong acid, such as concentrated sulfuric acid, is added dropwise while maintaining a low temperature to control the exothermic reaction. The acid protonates the carbon-carbon double bond of the acrylic acid, leading to the formation of a tertiary carbocation.[1]

-

Nucleophilic Attack: Acrylonitrile is then added to the reaction mixture. The nitrogen atom of the nitrile group acts as a nucleophile and attacks the carbocation, forming a nitrilium ion intermediate.[1]

-

Hydrolysis: The reaction mixture is carefully quenched with water. The water molecule attacks the electrophilic carbon of the nitrilium ion. Subsequent tautomerization and deprotonation lead to the formation of the final product, this compound.

-

Purification: The product is then isolated and purified, typically by recrystallization or column chromatography.

Acylation of 3-Amino-3-methylbutyric Acid

An alternative synthesis involves the acylation of 3-amino-3-methylbutyric acid with acryloyl chloride. This method requires the prior synthesis of the amino acid precursor.

Experimental Protocol:

-

Deprotonation: 3-Amino-3-methylbutyric acid is dissolved in a suitable aprotic solvent, and a base (e.g., triethylamine) is added to deprotonate the amino group, enhancing its nucleophilicity.[1]

-

Nucleophilic Acyl Substitution: Acryloyl chloride is added dropwise to the solution, typically at a reduced temperature to control the reaction rate. The nucleophilic amino group attacks the electrophilic carbonyl carbon of the acryloyl chloride, forming a tetrahedral intermediate.[1]

-

Elimination: The tetrahedral intermediate collapses, with the lone pair on the oxygen reforming the carbonyl double bond and eliminating a chloride ion.[1]

-

Work-up and Purification: The reaction mixture is typically washed to remove the salt byproduct and excess reagents. The final product is then isolated and purified using techniques such as recrystallization or chromatography.

Molecular Characterization

The structural confirmation of synthesized this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule. Predicted chemical shifts for the monomer are provided in Table 2.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Vinyl -CH= | ~5.6 - 6.3 (multiplet) | ~125 - 131 |

| Vinyl =CH₂ | ~5.6 - 6.3 (multiplet) | ~125 - 131 |

| Amide -NH- | ~7.0 - 8.5 (broad singlet) | - |

| Methylene -CH₂-COOH | ~2.4 - 2.7 (singlet) | ~45 - 50 |

| Quaternary -C(CH₃)₂ | - | ~55 - 60 |

| Methyl -CH₃ | ~1.3 - 1.5 (singlet) | ~25 - 30 |

| Amide C=O | - | ~165 - 170 |

| Carboxylic Acid C=O | - | ~175 - 180 |

| Carboxylic Acid -OH | >10 (very broad singlet) | - |

Note: Predicted values are based on general NMR data and may vary based on solvent and experimental conditions.[1]

Experimental Protocol:

-

Sample Preparation: A small amount of the purified product is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: The sample is placed in an NMR spectrometer, and both ¹H and ¹³C NMR spectra are acquired.

-

Data Analysis: The chemical shifts, integration, and splitting patterns of the peaks are analyzed to confirm the presence of all expected proton and carbon environments in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretch (broad) | 2500-3300 |

| Amide N-H | Stretch | 3300-3500 |

| C-H (alkene) | Stretch | 3010-3095 |

| C-H (alkane) | Stretch | 2850-2960 |

| Amide C=O (Amide I) | Stretch | ~1650 |

| C=C (alkene) | Stretch | 1610-1680 |

| Amide N-H (Amide II) | Bend | ~1550 |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.[1]

Experimental Protocol:

-

Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or analyzed directly using an ATR-FTIR spectrometer.

-

Data Acquisition: The infrared spectrum is recorded over the range of approximately 4000 to 400 cm⁻¹.

-

Data Analysis: The positions and shapes of the absorption bands are compared with known values to confirm the presence of the carboxylic acid, amide, and vinyl functional groups.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern.

Expected Mass Spectrometry Data:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (171.19 g/mol ).

-

Fragmentation Pattern: Characteristic fragmentation patterns would include the loss of small molecules such as water (H₂O), carbon monoxide (CO), or the acryloyl group.

Experimental Protocol:

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often using techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

-

Ionization and Mass Analysis: The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the major fragment ions to further confirm the molecular structure.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and characterization of this compound. The information presented, including the tabulated data and workflow diagrams, offers a valuable resource for researchers and professionals working with this versatile monomer. The described synthetic routes and characterization protocols provide a solid foundation for the successful preparation and validation of this compound for its various applications in polymer science and materials development.

References

3-Acrylamido-3-methylbutyric acid safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of 3-Acrylamido-3-methylbutyric Acid

For researchers, scientists, and drug development professionals, understanding the safety profile and proper handling procedures for chemical reagents is paramount. This guide provides a comprehensive overview of the safety data and handling precautions for this compound (CAS No. 38486-53-2), a versatile monomer used in the synthesis of functional polymers.

Chemical and Physical Properties

A foundational aspect of chemical safety is understanding the substance's physical and chemical properties. This information is critical for proper storage, handling, and emergency response planning.

| Property | Value | Source |

| Molecular Formula | C8H13NO3 | [1][] |

| Molecular Weight | 171.19 g/mol | [1][] |

| Boiling Point | 382.9 °C at 760 mmHg | [] |

| Density | 1.095 g/cm³ | [] |

| Appearance | White powder | [3] |

| Storage Temperature | 2-8°C | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

GHS Classification[4][5]

| Hazard Class | Category |

| Skin Irritation | 2 |

| Eye Irritation | 2A |

| Specific target organ toxicity — single exposure (respiratory tract irritation) | 3 |

GHS Label Elements[4][5]

| Element | Information |

| Pictogram | ! |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER or doctor/physician if you feel unwell. |

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is essential to minimize risk when working with this compound.

Engineering Controls

Proper ventilation is the primary engineering control to minimize exposure.

| Control | Specification |

| Ventilation | Use in a well-ventilated area. Provide appropriate exhaust ventilation at places where dust is formed.[4] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent direct contact with the chemical.

| PPE Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved equipment.[4] |

| Skin Protection | Impervious clothing and protective gloves. Dispose of contaminated gloves after use.[4] |

| Respiratory Protection | If dust or aerosols are formed, use a NIOSH-approved respirator.[4] |

Handling and Storage

| Procedure | Recommendation |

| Safe Handling | Avoid contact with skin and eyes.[4] Avoid formation of dust and aerosols.[4] Wash hands thoroughly after handling. |

| Storage | Keep container tightly sealed. Store in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.[3] |

Emergency Procedures and First Aid

In the event of accidental exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[4] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4] |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician. |

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting, from preparation to disposal.

This guide is intended to provide a thorough overview of the safety considerations for this compound. It is imperative that all users consult the full Safety Data Sheet (SDS) provided by the manufacturer before use and adhere to all institutional and regulatory safety guidelines.

References

An In-depth Technical Guide to 3-Acrylamido-3-methylbutyric Acid: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acrylamido-3-methylbutyric acid (AMBA), a functionalized vinyl monomer, holds a unique position at the intersection of polymer chemistry and biomedical applications. Its structure, featuring a reactive acrylamido group, a carboxylic acid moiety, and a tertiary butyl group, imbues it with properties that are highly sought after in the development of "smart" materials, particularly for drug delivery systems. This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of AMBA, with a focus on its role in the creation of advanced polymer-based therapeutic platforms.

Discovery and History

The synthesis of this compound is rooted in the broader discovery and development of the Ritter reaction.[1] This versatile chemical reaction, which transforms a nitrile into an N-alkyl amide using an electrophilic alkylating agent in the presence of a strong acid, was the key to unlocking a new class of unsaturated amides.

The first documented synthesis of this compound appears to be in a 1951 publication by Herman Plaut and John J. Ritter in the Journal of the American Chemical Society.[2][3][4] Their work, titled "A New Reaction of Nitriles. VI. Unsaturated Amides," described the reaction of unsaturated carboxylic acids with nitriles, laying the groundwork for the production of AMBA and related compounds.[2][3][4] This discovery opened the door for the exploration of AMBA as a monomer in polymer synthesis, a field where it continues to find its primary application.

Physicochemical Properties

This compound is a white crystalline solid with the molecular formula C₈H₁₃NO₃ and a molecular weight of 171.19 g/mol .[4][5][] Its structure combines both a hydrogen bond donor and acceptor, along with a carboxylic acid group, making it a versatile component in the design of functional polymers.[5] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₃NO₃ | [4][5][] |

| Molecular Weight | 171.19 g/mol | [4][] |

| IUPAC Name | 3-methyl-3-(prop-2-enoylamino)butanoic acid | [4] |

| CAS Number | 38486-53-2 | [4] |

| Boiling Point | 382.9°C at 760 mmHg | [] |

| Density | 1.095 g/cm³ | [] |

| XLogP3 | 0.2 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Ritter reaction.[5] This reaction involves the acid-catalyzed addition of a nitrile (acrylonitrile) to a carbocation generated from an unsaturated carboxylic acid (3,3-dimethylacrylic acid).[5]

Experimental Protocol: Ritter Reaction for AMBA Synthesis

This protocol is a representative procedure based on the principles of the Ritter reaction for the synthesis of N-substituted amides.

Materials:

-

3,3-Dimethylacrylic acid

-

Acrylonitrile

-

Concentrated Sulfuric Acid (98%)

-

Ice bath

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3,3-dimethylacrylic acid in an excess of acrylonitrile. Cool the mixture in an ice bath to 0-5 °C.

-

Acid Addition: Slowly add concentrated sulfuric acid dropwise to the stirred solution via the dropping funnel, ensuring the temperature does not exceed 10 °C. The addition of a strong acid is crucial for the formation of the carbocation intermediate.[5]

-

Reaction: After the addition of the acid is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC or other suitable analytical technique is recommended).

-

Work-up: Pour the reaction mixture slowly into a beaker of crushed ice and water. This will hydrolyze the intermediate nitrilium ion to the final amide product.[1][7]

-

Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer multiple times with diethyl ether.

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system to yield pure this compound.

Polymerization and Application in Drug Delivery

The principal application of AMBA is as a monomer in the synthesis of functional polymers, particularly pH-responsive hydrogels for controlled drug delivery.[5] The presence of the carboxylic acid group allows the resulting polymer to exhibit significant changes in swelling behavior in response to changes in pH.[5]

Experimental Protocol: Free-Radical Polymerization of AMBA for Hydrogel Formation

This protocol describes a typical free-radical polymerization of AMBA to form a hydrogel.

Materials:

-

This compound (AMBA)

-

N,N'-Methylenebis(acrylamide) (MBA) as a cross-linker

-

Ammonium persulfate (APS) as an initiator

-

N,N,N',N'-Tetramethylethylenediamine (TEMED) as an accelerator

-

Deionized water

-

Phosphate buffered saline (PBS) of various pH values

-

Model drug (e.g., theophylline, vitamin B12)

Procedure:

-

Monomer Solution Preparation: Dissolve a specific amount of AMBA and a smaller molar percentage of the cross-linker MBA in deionized water. If a drug is to be loaded, it can be dissolved in this solution.

-

Initiation: Degas the monomer solution by bubbling nitrogen gas through it for 30 minutes to remove dissolved oxygen, which can inhibit polymerization. Add the initiator (APS) and the accelerator (TEMED) to the solution.

-

Polymerization: Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) and allow the polymerization to proceed at room temperature for several hours or until a solid hydrogel is formed.

-

Purification: After polymerization, the hydrogel is removed from the mold and washed extensively with deionized water to remove any unreacted monomers, initiator, and other impurities.

-

Drying: The purified hydrogel can be dried to a constant weight, either by air-drying or lyophilization, to obtain a xerogel.

Characterization of Poly(AMBA) Hydrogels

The properties of the synthesized hydrogels are crucial for their application in drug delivery. Key characterization techniques and the type of data they provide are summarized in Table 2.

Table 2: Characterization of Poly(AMBA) Hydrogels

| Characterization Technique | Purpose | Typical Quantitative Data |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the polymerization and the presence of functional groups. | Peak positions (cm⁻¹) corresponding to C=O, N-H, and C-H bonds. |

| Scanning Electron Microscopy (SEM) | To visualize the morphology and porous structure of the hydrogel. | Pore size distribution. |

| Swelling Studies | To determine the pH-responsiveness and water uptake capacity. | Equilibrium swelling ratio (ESR) at different pH values. |

| In Vitro Drug Release Studies | To evaluate the drug release profile from the hydrogel. | Cumulative drug release (%) over time at different pH values. |

| Biocompatibility/Cytotoxicity Assays (e.g., MTT assay) | To assess the biological safety of the polymer. | Cell viability (%) after exposure to the polymer.[8] |

Signaling Pathways and Mechanisms of Action in Drug Delivery

While this compound itself is not known to directly interact with biological signaling pathways in the manner of a conventional drug, its polymeric form, poly(AMBA), plays a crucial role in modulating the delivery of therapeutic agents. The "mechanism of action" of poly(AMBA) hydrogels in drug delivery is governed by their physicochemical response to environmental stimuli, primarily pH.

The carboxylic acid groups in the polymer backbone are the key to its pH-responsive behavior.[5] At low pH (e.g., in the stomach), the carboxylic acid groups are protonated (-COOH), leading to a more compact, less swollen hydrogel state. This minimizes premature drug release. Upon entering a higher pH environment (e.g., the intestine), the carboxylic acid groups deprotonate to form carboxylate ions (-COO⁻). The resulting electrostatic repulsion between the negatively charged polymer chains causes the hydrogel to swell significantly, allowing the encapsulated drug to be released.

The release of the drug from the hydrogel matrix can be described by different kinetic models, such as Fickian diffusion, anomalous transport, or case-II transport, depending on the relative rates of drug diffusion and polymer chain relaxation.

Conclusion

This compound, since its initial synthesis in the mid-20th century, has evolved from a chemical curiosity to a valuable building block in the field of functional polymers. Its unique chemical structure allows for the creation of intelligent hydrogels that can respond to physiological pH changes, making it a promising candidate for the development of advanced drug delivery systems. For researchers and professionals in drug development, a thorough understanding of the synthesis, properties, and polymerization of AMBA is essential for harnessing its full potential in creating the next generation of targeted and controlled-release therapeutics. Further research into the biocompatibility and in vivo performance of AMBA-based polymers will undoubtedly solidify its place in the pharmaceutical and biomedical landscape.

References

- 1. researchgate.net [researchgate.net]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. Synthesis of N-Benzhydrylamides from Nitriles by Ritter Reactions in Formic Acid [organic-chemistry.org]

- 4. This compound | C8H13NO3 | CID 324199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 38486-53-2 | Benchchem [benchchem.com]

- 7. Ritter reaction - Wikipedia [en.wikipedia.org]

- 8. Polymer Bionanocomposites Based on a P3BH/Polyurethane Matrix with Organomodified Montmorillonite—Mechanical and Thermal Properties, Biodegradability, and Cytotoxicity [mdpi.com]

A Theoretical Investigation of 3-Acrylamido-3-methylbutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acrylamido-3-methylbutyric acid (AMBA) is a functionalized vinyl monomer with significant potential in the development of "smart" or functional polymers. Its unique structure, combining a reactive acrylamido group, a carboxylic acid moiety, and a tertiary butyl group, allows for the fine-tuning of polymer properties, making it a molecule of considerable interest.[1] Despite its growing importance in materials science, a comprehensive theoretical understanding of its molecular properties at the quantum level is currently lacking in the public domain. This technical guide summarizes the known physicochemical properties of AMBA, outlines its primary synthesis routes, and, most importantly, proposes a detailed workflow for its theoretical investigation using computational chemistry methods. This guide is intended to serve as a foundational resource for researchers seeking to explore the electronic structure, reactivity, and conformational landscape of this versatile monomer.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases and provides a baseline for its molecular characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₃ | PubChem[2] |

| Molecular Weight | 171.19 g/mol | PubChem[2] |

| IUPAC Name | 3-methyl-3-(prop-2-enoylamino)butanoic acid | PubChem[2] |

| CAS Number | 38486-53-2 | PubChem[2] |

| Boiling Point | 382.9°C at 760 mmHg | BOC Sciences[] |

| Density | 1.095 g/cm³ | BOC Sciences[] |

| XLogP3 | 0.2 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Topological Polar Surface Area | 66.4 Ų | PubChem[2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The two most prominent methods found in the literature are the Ritter reaction and the acylation of 3-amino-3-methylbutyric acid.

Ritter Reaction

The Ritter reaction is a well-established method for the synthesis of N-substituted amides.[1] In the context of AMBA synthesis, this reaction involves the addition of a nitrile to a carbocation generated from an alkene in the presence of a strong acid.[1]

Experimental Protocol: Ritter Reaction for AMBA Synthesis

-

Carbocation Formation: 3,3-Dimethylacrylic acid is dissolved in a suitable solvent and treated with a strong acid, such as concentrated sulfuric acid, to generate a tertiary carbocation.[1]

-

Nitrile Addition: Acrylonitrile is then added to the reaction mixture. The nitrile acts as the nucleophile, attacking the carbocation.[1]

-

Hydrolysis: The intermediate is then hydrolyzed to yield the final product, this compound.

A schematic of the Ritter reaction for the synthesis of AMBA is presented below.

Caption: Ritter Reaction workflow for the synthesis of this compound.

Acylation of 3-Amino-3-methylbutyric Acid

An alternative synthetic route involves the acylation of 3-amino-3-methylbutyric acid with acryloyl chloride in the presence of a base.[1]

Experimental Protocol: Acylation of 3-Amino-3-methylbutyric Acid

-

Deprotonation: 3-Amino-3-methylbutyric acid is dissolved in a suitable solvent, and a base is added to deprotonate the amino group, enhancing its nucleophilicity.[1]

-

Nucleophilic Acyl Substitution: Acryloyl chloride is added to the solution. The nucleophilic amino group attacks the electrophilic carbonyl carbon of the acryloyl chloride, forming a tetrahedral intermediate.[1]

-

Elimination: The tetrahedral intermediate collapses, eliminating a chloride ion to form the amide bond and yield this compound.[1]

Proposed Theoretical Investigation Workflow

Given the absence of published theoretical studies on this compound, a computational investigation is warranted to elucidate its molecular properties. The following workflow is proposed for a comprehensive theoretical analysis.

3.1. Conformational Analysis

Due to the presence of several rotatable bonds, AMBA can exist in multiple conformations. A thorough conformational analysis is crucial to identify the most stable structures.

Proposed Protocol:

-

Initial Structures: Generate a set of initial conformations by systematically rotating the dihedral angles of the molecule.

-

Low-Level Optimization: Perform geometry optimizations of all initial structures using a computationally inexpensive method, such as a semi-empirical method (e.g., PM7) or a small basis set DFT calculation (e.g., B3LYP/3-21G).

-

High-Level Optimization and Frequency Calculation: Take the low-energy conformers from the previous step and perform full geometry optimization and frequency calculations using a higher level of theory, such as B3LYP/6-311++G(d,p) or ωB97X-D/6-311++G(d,p). The absence of imaginary frequencies will confirm that the structures are true minima on the potential energy surface.

-

Solvation Effects: To model the behavior in solution, repeat the high-level optimizations incorporating a polarizable continuum model (PCM) for relevant solvents (e.g., water, DMSO).

3.2. Electronic Structure Analysis

A detailed analysis of the electronic structure will provide insights into the reactivity and spectroscopic properties of AMBA.

Proposed Protocol:

-

Molecular Orbitals: For the lowest energy conformers, calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap will be a key indicator of chemical reactivity.

-

Electron Density and Electrostatic Potential: Calculate the total electron density and map the electrostatic potential (ESP) onto the electron density surface. This will reveal the electron-rich and electron-poor regions of the molecule, indicating sites for nucleophilic and electrophilic attack.

-

Natural Bond Orbital (NBO) Analysis: Perform NBO analysis to investigate charge distribution, hybridization, and intramolecular interactions such as hydrogen bonding.

3.3. Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a framework for calculating various reactivity descriptors.

Proposed Protocol:

-

Global Reactivity Descriptors: Calculate global reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity index from the HOMO and LUMO energies.

-

Local Reactivity Descriptors (Fukui Functions): Calculate the Fukui functions (f+, f-, f0) to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks, respectively. This will be particularly insightful for understanding the reactivity of the acrylamido group in polymerization reactions.

3.4. Spectroscopic Properties

Computational methods can predict various spectroscopic properties that can be compared with experimental data.

Proposed Protocol:

-

Vibrational Spectroscopy: From the frequency calculations, simulate the infrared (IR) and Raman spectra. This can aid in the interpretation of experimental spectra.

-

NMR Spectroscopy: Calculate the isotropic shielding values for ¹H and ¹³C nuclei using the GIAO (Gauge-Including Atomic Orbital) method to predict the NMR chemical shifts.

The proposed theoretical workflow is visualized in the following diagram.

Caption: A high-level overview of the proposed theoretical investigation workflow for AMBA.

Conclusion

While this compound is a monomer of significant interest for the development of advanced polymers, a detailed theoretical understanding of its molecular properties is currently unavailable. This technical guide has summarized the existing knowledge on its physicochemical properties and synthesis and has proposed a comprehensive workflow for its theoretical investigation. The execution of this proposed computational study would provide valuable insights into the structure, reactivity, and spectroscopic signatures of AMBA, thereby facilitating the rational design of new polymers with tailored properties. This guide serves as a call to action and a roadmap for researchers in the field of computational materials science and drug development to further explore this promising molecule.

References

spectroscopic analysis (NMR, IR, Mass Spec) of 3-Acrylamido-3-methylbutyric acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Acrylamido-3-methylbutyric acid, a functionalized vinyl monomer with potential applications in polymer synthesis and drug delivery. Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on the analysis of its constituent functional groups. The methodologies provided are standardized protocols for the analysis of solid organic compounds of similar nature.

Molecular Structure and Predicted Spectroscopic Data

This compound (C₈H₁₃NO₃, Molar Mass: 171.19 g/mol ) possesses several key functional groups that give rise to characteristic spectroscopic signals: a carboxylic acid, a secondary amide, a vinyl group, and a quaternary carbon with two methyl groups.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Broad Singlet | 1H | -COOH |

| ~8.0 | Singlet | 1H | -NH- |

| ~6.2 | Doublet of Doublets | 1H | Acrylamido CH= |

| ~6.1 | Doublet of Doublets | 1H | Acrylamido =CH₂ (trans) |

| ~5.6 | Doublet of Doublets | 1H | Acrylamido =CH₂ (cis) |

| ~2.5 | Singlet | 2H | -CH₂- |

| ~1.4 | Singlet | 6H | -C(CH₃)₂ |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~173 | -COOH |

| ~165 | -C=O (Amide) |

| ~131 | Acrylamido CH= |

| ~126 | Acrylamido =CH₂ |

| ~56 | -C(CH₃)₂ |

| ~45 | -CH₂- |

| ~27 | -C(CH₃)₂ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad | O-H stretch (Carboxylic Acid) |

| ~3300 | Medium | N-H stretch (Amide) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1650 | Strong | C=O stretch (Amide I) |

| ~1620 | Medium | C=C stretch (Vinyl) |

| ~1550 | Medium | N-H bend (Amide II) |

Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Interpretation |

| 171 | [M]⁺ (Molecular Ion) |

| 154 | [M - NH₃]⁺ |

| 126 | [M - COOH]⁺ |

| 98 | [M - COOH - C₂H₂]⁺ |

| 72 | [C₄H₁₀N]⁺ |

| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical and should be able to dissolve the sample and have minimal overlapping signals with the analyte.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (δ = 0.00 ppm). For DMSO-d₆, the residual solvent peak at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C can also be used for referencing.

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the chemical shifts to the internal standard or the residual solvent peak.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation and Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected in the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile (typically ~1 mg/mL).

-

-

Instrumentation and Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (if the compound is sufficiently volatile and thermally stable).

-

In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

A detector records the abundance of each ion.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.

-

Visualizations

The following diagrams illustrate the structure, analysis workflow, and key spectroscopic features of this compound.

Caption: Molecular Structure of this compound.

Caption: General experimental workflow for spectroscopic analysis.

Caption: Correlation of functional groups to predicted spectroscopic signals.

Methodological & Application

Polymerization of 3-Acrylamido-3-methylbutyric acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acrylamido-3-methylbutyric acid (AMBA) is a functional monomer that possesses both an acrylamide and a carboxylic acid group. This unique structure makes polymers derived from AMBA, known as poly(this compound) (PAMBA), promising candidates for a variety of applications, particularly in the biomedical and pharmaceutical fields. The presence of the carboxylic acid moiety imparts pH-responsive behavior, allowing for the development of "smart" polymers that can respond to changes in their environment.[1] This characteristic is highly desirable for applications such as drug delivery, biosensors, and stimuli-responsive hydrogels.

This document provides detailed application notes and experimental protocols for the polymerization of this compound using various techniques.

Polymerization Techniques

The polymerization of AMBA can be achieved through several methods, primarily free-radical polymerization. This can be further categorized into conventional free-radical polymerization and controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Conventional Free-Radical Polymerization

Conventional free-radical polymerization is a robust and widely used method for synthesizing polymers from vinyl monomers like AMBA.[1] The process is initiated by a molecule that generates free radicals, which then propagate by adding monomer units. For aqueous polymerization of AMBA, water-soluble initiators are typically employed.

Key Features:

-

Initiators: Thermal initiators (e.g., potassium persulfate, ammonium persulfate, azobisisobutyronitrile), redox initiation systems, and photoinitiators can be used.

-

Solvent: Aqueous solutions are common, taking advantage of the water-solubility of the monomer.

-

Control: This method generally results in polymers with a broad molecular weight distribution (high polydispersity index, PDI).

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a form of controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low PDI). This technique involves the use of a chain transfer agent (CTA) to mediate the polymerization process. For AMBA, water-soluble RAFT agents are suitable for aqueous polymerization.

Key Features:

-

Controlled Architecture: Enables the synthesis of polymers with predetermined molecular weights and low PDI.

-

Chain Transfer Agents (CTAs): Trithiocarbonates and dithiobenzoates are common classes of RAFT agents.

-

Versatility: Allows for the synthesis of block copolymers and other complex architectures.

Data Presentation

The following tables summarize typical quantitative data obtained from the polymerization of this compound under different conditions.

Table 1: Conventional Free-Radical Polymerization of Sodium 3-Acrylamido-3-methylbutanoate

| Parameter | Value | Reference |

| Molecular Weight (Mw, g/mol ) | 1.3 x 10⁶ - 1.6 x 10⁶ | [2] |

| Polydispersity Index (PDI) | < 2.0 | [2] |

Note: Data is for a terpolymer including Sodium 3-Acrylamido-3-methylbutanoate.

Table 2: Example Gel Permeation Chromatography (GPC) Data for a PAMBA Homopolymer

| Parameter | Description | Example Value |

| Mn ( g/mol ) | Number-Average Molecular Weight | 45,000 |

| Mw ( g/mol ) | Weight-Average Molecular Weight | 81,000 |

| PDI (Mw/Mn) | Polydispersity Index | 1.8 |

Note: This is example data and may vary depending on the specific polymerization conditions.[1]

Experimental Protocols

Protocol 1: Conventional Free-Radical Polymerization of Sodium 3-Acrylamido-3-methylbutanoate in Aqueous Solution

This protocol is adapted from the synthesis of a terpolymer containing sodium 3-acrylamido-3-methylbutanoate.[2]

Materials:

-

This compound (AMBA)

-

Sodium hydroxide (NaOH)

-

Acrylamide

-

(3-acrylamidopropyl)trimethylammonium chloride

-

Sodium formate (NaOOCH)

-

Potassium persulfate (KPS)

-

Sodium chloride (NaCl)

-

Deionized water

-

Dialysis tubing (MWCO 12,000-14,000 g/mol )

Procedure:

-

Monomer Solution Preparation:

-

Dissolve the desired amounts of AMBA, acrylamide, and (3-acrylamidopropyl)trimethylammonium chloride in a 0.5 M NaCl aqueous solution.

-

Adjust the pH of the solution to 9.0 with NaOH to form sodium 3-acrylamido-3-methylbutanoate in situ.

-

Add sodium formate as a chain-transfer agent.

-

-

Initiation:

-

Deoxygenate the monomer solution by bubbling with nitrogen gas for at least 30 minutes.

-

Add a freshly prepared aqueous solution of the initiator, potassium persulfate.

-

-

Polymerization:

-

Maintain the reaction mixture at 50°C under a nitrogen atmosphere for a specified time (e.g., 18 hours).

-

-

Purification:

-

Cool the reaction mixture to room temperature.

-

Purify the resulting polymer solution by dialysis against deionized water for several days, changing the water frequently.

-

Isolate the polymer by lyophilization.

-

Characterization:

-

Molecular Weight and PDI: Determined by size exclusion chromatography with multi-angle laser light scattering (SEC-MALLS).[2]

-

Composition: Determined by ¹³C NMR spectroscopy.[2]

Protocol 2: Proposed RAFT Polymerization of this compound

This protocol is a proposed starting point based on general procedures for the RAFT polymerization of acrylamide monomers. Optimization may be required.

Materials:

-

This compound (AMBA)

-

Water-soluble RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

-

Water-soluble initiator (e.g., 4,4'-Azobis(4-cyanovaleric acid), ACVA)

-

1,4-Dioxane (or another suitable solvent)

-

Deionized water

-

Nitrogen gas

-

Dialysis tubing

Procedure:

-

Reaction Setup:

-

In a Schlenk flask, dissolve AMBA and the RAFT agent in a mixture of deionized water and 1,4-dioxane.

-

Add the initiator, ACVA, to the solution.

-

-

Degassing:

-

Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

-

Polymerization:

-

Immerse the flask in a preheated oil bath at a specific temperature (e.g., 70°C) and stir for the desired reaction time.

-

-

Termination:

-

Stop the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.

-

-

Purification:

-

Precipitate the polymer in a suitable non-solvent (e.g., cold diethyl ether).

-

Redissolve the polymer in water and purify by dialysis against deionized water.

-

Isolate the final polymer by lyophilization.

-

Characterization:

-

Molecular Weight and PDI: Analyze by gel permeation chromatography (GPC).

-

Monomer Conversion: Determine by ¹H NMR spectroscopy.

Visualizations

Caption: General workflow for the polymerization of this compound.

Caption: pH-responsive behavior of poly(this compound).

References

Application Notes and Protocols for 3-Acrylamido-3-methylbutyric Acid in Hydrogel Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids. Their tunable physical properties and biocompatibility make them excellent candidates for a variety of biomedical applications, including controlled drug delivery, tissue engineering, and regenerative medicine.[1][2][3] 3-Acrylamido-3-methylbutyric acid (AMBA) is a functional monomer that can be incorporated into hydrogel networks to impart pH and temperature sensitivity. The presence of both a carboxylic acid group and a tertiary amide group in its structure allows for the formulation of "smart" hydrogels that can respond to specific environmental cues.

This document provides detailed application notes and protocols for the use of this compound in the formation of responsive hydrogels for drug delivery and tissue engineering applications.

Key Applications

The unique properties of AMBA-containing hydrogels make them suitable for a range of applications in the biomedical field:

-

pH-Responsive Drug Delivery: The carboxylic acid moiety of AMBA allows the hydrogel to exhibit pH-dependent swelling behavior. At pH values above the pKa of the carboxylic acid, the groups deprotonate, leading to electrostatic repulsion and increased swelling, which can trigger the release of an entrapped drug.[4][5] This is particularly useful for targeted drug delivery to specific sites in the gastrointestinal tract or in the slightly alkaline environment of tumor tissues.[6]

-

Thermoresponsive Drug Delivery: When copolymerized with thermoresponsive monomers like N-isopropylacrylamide (NIPAAm), the resulting hydrogels can exhibit a lower critical solution temperature (LCST).[7][8] Below the LCST, the hydrogel is swollen, and above the LCST, it collapses and releases the loaded therapeutic agent. This property can be exploited for on-demand drug release triggered by changes in body temperature or externally applied heat.

-

Tissue Engineering Scaffolds: The biocompatible nature of acrylamide-based hydrogels, combined with the ability to tailor their mechanical properties and degradation rates, makes them promising materials for creating scaffolds that mimic the native extracellular matrix (ECM).[9][10] These scaffolds can support cell adhesion, proliferation, and differentiation, promoting tissue regeneration.[9][10]

Data Presentation

The following tables summarize representative quantitative data for hydrogels containing monomers with similar functional groups to AMBA, such as acrylic acid and other N-substituted acrylamides. This data can serve as a starting point for designing experiments with AMBA-containing hydrogels.

Table 1: Swelling Ratio of Representative pH-Sensitive Hydrogels

| Monomer Composition | Crosslinker Concentration (mol%) | pH | Swelling Ratio (%) | Reference |

| Acrylamide/Acrylic Acid | 0.5 | 2.2 | 1500 | [4] |

| Acrylamide/Acrylic Acid | 0.5 | 7.0 | 4500 | [4] |

| Chitosan-g-poly(acrylamide-co-acrylic acid) | 1.0 | 1.2 | ~20 | [11] |

| Chitosan-g-poly(acrylamide-co-acrylic acid) | 1.0 | 7.4 | ~80 | [11] |

Table 2: Drug Release from Representative pH-Responsive Hydrogels

| Hydrogel System | Model Drug | pH | Cumulative Release (%) | Time (h) | Reference |

| Poly(NIPAM-co-AAD) | Insulin | 2.0 | < 10 | 8 | [12] |

| Poly(NIPAM-co-AAD) | Insulin | 7.4 | > 80 | 8 | [12] |

| Chitosan-g-poly(acrylamide-co-acrylic acid) | Tenofovir Disoproxil Fumarate | 1.2 | ~20 | 12 | [11] |

| Chitosan-g-poly(acrylamide-co-acrylic acid) | Tenofovir Disoproxil Fumarate | 7.4 | ~90 | 12 | [11] |

Table 3: Mechanical Properties of Representative Hydrogels

| Hydrogel Composition | Crosslinker Concentration (%) | Test Method | Compressive Modulus (kPa) | Reference |

| Polyacrylamide | 2 | Compression | ~10 | [9] |

| Polyacrylamide | 10 | Compression | ~100 | [9] |

| Gelatin Methacrylate (GelMA) | 5 | Compression | 10 - 500 | [13] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of hydrogels. These are general procedures that can be adapted for the use of this compound.

Protocol 1: Synthesis of pH-Sensitive Poly(AMBA-co-Acrylamide) Hydrogel

This protocol describes the synthesis of a pH-sensitive hydrogel by free-radical polymerization of this compound (AMBA) and acrylamide (AAm).

Materials:

-

This compound (AMBA)

-

Acrylamide (AAm)

-

N,N'-methylenebis(acrylamide) (MBA) (Crosslinker)

-

Ammonium persulfate (APS) (Initiator)

-

N,N,N',N'-tetramethylethylenediamine (TEMED) (Accelerator)

-

Deionized water

-

Phosphate buffered saline (PBS) at various pH values

Procedure:

-

Monomer Solution Preparation:

-

Dissolve desired amounts of AMBA and AAm in deionized water to achieve the target total monomer concentration (e.g., 10-20 w/v%).

-